1-Hexylnaphthalene

Description

Molecular Structure and Chemical Identity

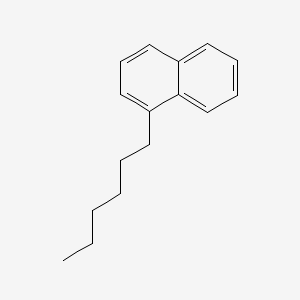

1-Hexylnaphthalene exhibits the molecular formula C₁₆H₂₀ with a molecular weight of 212.33 grams per mole. The compound features a naphthalene core system, which consists of two fused benzene rings, with a linear hexyl substituent (CCCCCC-) attached to the first carbon atom of the naphthalene framework. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the specific substitution pattern on the aromatic system.

The structural representation can be expressed through various molecular descriptors. The Simplified Molecular Input Line Entry System notation is CCCCCCC1=CC=CC2=CC=CC=C21, which clearly delineates the hexyl chain attachment to the naphthalene core. The International Chemical Identifier Key XRJWGFXUIIXRNM-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure. The Chemical Abstracts Service Registry Number 2876-53-1 serves as the definitive identifier for this compound in chemical databases and literature.

Positional Isomerism and Structural Variants

This compound belongs to a family of hexylnaphthalene isomers that differ in the position of hexyl chain attachment to the naphthalene core. Research has identified multiple isomers of linear hexylnaphthalene resulting from the alkylation of naphthalene with 1-bromohexane. These isomers demonstrate distinct structural characteristics based on the substitution position, with this compound representing the alpha-substituted variant where the hexyl chain is attached to the carbon adjacent to the ring junction.

The molecular architecture of this compound exhibits specific geometric features that influence its chemical behavior. The hexyl substituent introduces conformational flexibility through its five rotatable bonds, as computed by molecular modeling studies. This structural feature contributes to the compound's three-dimensional conformational landscape and affects its intermolecular interactions and packing arrangements.

Electronic Structure and Molecular Properties

The electronic characteristics of this compound reflect the combined influence of the aromatic naphthalene system and the aliphatic hexyl substituent. The compound exhibits zero hydrogen bond donor sites and zero hydrogen bond acceptor sites, indicating its predominantly hydrophobic character. The calculated partition coefficient (XLogP3) value of 6.6 demonstrates the highly lipophilic nature of this molecule, which significantly influences its solubility profile and environmental partitioning behavior.

The molecular geometry reveals an exact mass of 212.156500638 daltons, providing precise mass spectral identification capabilities. The compound's electronic structure contributes to its stability and reactivity patterns, with the electron-rich naphthalene core serving as a potential site for electrophilic aromatic substitution reactions while the hexyl chain provides steric hindrance that may influence regioselectivity in chemical transformations.

Crystallographic Analysis and Conformational Studies

Crystalline Structure and Solid-State Properties

Crystallographic investigations of this compound and related alkylnaphthalene compounds provide insights into the solid-state molecular arrangements and intermolecular interactions. Studies of methylnaphthalene polymorphs demonstrate the complexity of naphthalene derivative crystal structures, with 2-methylnaphthalene exhibiting three distinct crystalline forms with different temperature-dependent phases. These findings suggest that alkylnaphthalene compounds, including this compound, may exhibit similar polymorphic behavior depending on crystallization conditions and temperature.

The crystallographic analysis of naphthalene derivatives reveals the importance of intermolecular packing arrangements in determining solid-state properties. X-ray crystallography studies have been fundamental in determining the atomic and molecular structure of crystalline materials, including polycyclic aromatic compounds. For this compound, the extended hexyl chain introduces additional degrees of freedom that influence crystal packing efficiency and intermolecular interactions compared to unsubstituted naphthalene.

Conformational Analysis and Molecular Dynamics

The conformational landscape of this compound is characterized by the flexibility of the hexyl substituent relative to the rigid naphthalene core. Three-dimensional conformational studies using computational chemistry approaches provide detailed insights into the preferred molecular geometries and energy barriers associated with conformational interconversion. The hexyl chain adopts various conformations in solution and solid state, with rotational barriers around carbon-carbon bonds influencing the overall molecular shape and intermolecular recognition.

Molecular modeling investigations reveal that the hexyl substituent can adopt extended, gauche, and folded conformations, each contributing to the compound's thermodynamic stability and physical properties. The conformational preferences are influenced by intramolecular interactions between the aliphatic chain and the aromatic system, as well as intermolecular interactions in condensed phases. These conformational considerations are crucial for understanding the compound's behavior in various chemical environments and its potential applications in materials science.

Structural Characterization Methods

Advanced crystallographic techniques, including single-crystal X-ray diffraction, provide detailed atomic-level information about this compound structure. The crystallographic analysis involves multiple systematic steps, beginning with the preparation of high-quality crystalline samples suitable for diffraction studies. Single-crystal X-ray crystallography techniques require crystals typically larger than 0.1 millimeters in all dimensions, with high purity and regular internal structure without significant defects such as cracks or twinning.

Thermodynamic Properties and Phase Behavior

Thermal Properties and Phase Transitions

This compound exhibits characteristic thermal properties that reflect its molecular structure and intermolecular interactions. The boiling point of this compound is reported as 322-323 degrees Celsius at standard atmospheric pressure. This elevated boiling point compared to naphthalene (218 degrees Celsius) demonstrates the significant influence of the hexyl substituent on vapor pressure and intermolecular forces. The compound's thermal stability allows for high-temperature applications while its volatility characteristics influence separation and purification processes.

The melting point data for this compound shows some variation in reported values, with sources indicating temperatures around -18 degrees Celsius. This relatively low melting point suggests that the compound exists as a liquid at ambient conditions, which has important implications for its handling, storage, and application properties. The broad liquid range from the melting point to the boiling point (approximately 340 degrees Celsius) makes this compound suitable for applications requiring liquid-phase stability over a wide temperature range.

Density and Volumetric Properties

The density of this compound provides important information about its molecular packing and intermolecular interactions. Experimental measurements indicate a density of 0.958 grams per milliliter at 20 degrees Celsius. This density value, when combined with the molecular weight of 212.33 grams per mole, yields a molar volume of 221.7 milliliters per mole. These volumetric properties are essential for understanding the compound's behavior in solution, its miscibility with other solvents, and its environmental fate and transport characteristics.

The density measurements also provide insights into the efficiency of molecular packing in the liquid state. The relatively high density compared to simple alkanes reflects the contribution of the rigid naphthalene core to the overall molecular volume and the π-π stacking interactions between aromatic systems. Temperature-dependent density measurements would provide additional thermodynamic information, including thermal expansion coefficients and compressibility data.

Thermodynamic Parameters and Critical Properties

Critical properties of this compound have been estimated using computational approaches and correlation methods. The critical temperature is calculated to be approximately 539-540 degrees Celsius, while the critical pressure is estimated at 21.0 atmospheres. The critical volume is predicted to be 726.13 milliliters per mole. These critical properties are fundamental for understanding the compound's behavior at elevated temperatures and pressures, particularly in industrial processes and environmental modeling applications.

The flash point of this compound is determined to be 156.1±8.3 degrees Celsius, which has important safety implications for handling and storage procedures. This relatively high flash point compared to lighter hydrocarbons indicates reduced fire hazard under normal ambient conditions but requires appropriate precautions at elevated temperatures.

Vapor Pressure and Volatility Characteristics

The vapor pressure behavior of this compound influences its environmental fate, analytical detection methods, and industrial applications. Vapor pressure measurements at 25 degrees Celsius indicate very low volatility, with values reported as 0.0±0.3 millimeters of mercury. This low vapor pressure is consistent with the compound's high boiling point and reflects the strong intermolecular forces associated with the aromatic system and the extended alkyl chain.

The low volatility characteristics of this compound have implications for its persistence in environmental systems and its behavior during analytical procedures. The compound's tendency to remain in condensed phases rather than volatilizing affects its bioavailability, atmospheric transport, and analytical extraction and detection methods.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational behavior of this compound. Research involving the analysis of hexylnaphthalene isomers using both proton and carbon-13 nuclear magnetic resonance techniques has yielded unique chemical shift data that enable structural identification and isomer differentiation. The nuclear magnetic resonance spectra reveal distinct resonances corresponding to the aromatic protons of the naphthalene core and the aliphatic protons of the hexyl substituent.

Proton nuclear magnetic resonance analysis of this compound shows characteristic chemical shift patterns that reflect the electronic environment of different hydrogen atoms within the molecule. The aromatic protons appear in the downfield region (approximately 7-8 parts per million) due to the deshielding effect of the aromatic π-electron system. The hexyl chain protons exhibit chemical shifts in the aliphatic region (0.5-3 parts per million), with the methylene group adjacent to the naphthalene ring showing slight downfield displacement due to the aromatic influence.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with distinct resonances for the aromatic carbons of the naphthalene system and the aliphatic carbons of the hexyl chain. The quaternary carbon bearing the hexyl substituent typically shows a characteristic chemical shift that differs from the unsubstituted naphthalene carbons. Integration analysis of both proton and carbon-13 nuclear magnetic resonance spectra has been shown to provide quantitative information about isomer composition in mixtures, demonstrating the analytical utility of these techniques.

Gas Chromatography-Mass Spectrometry Characterization

Gas chromatography-mass spectrometry analysis provides crucial information for the identification and quantification of this compound and its isomers. Research involving the products of naphthalene alkylation with 1-bromohexane has demonstrated the effectiveness of gas chromatography-mass spectrometry in separating and identifying different hexylnaphthalene isomers. The mass spectral fragmentation patterns reveal characteristic molecular ion peaks and fragment ions that provide structural confirmation.

The electron ionization mass spectrum of this compound shows a molecular ion peak at mass-to-charge ratio 212, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include the loss of alkyl groups from the hexyl chain and the formation of naphthalene-containing fragment ions. The base peak and fragmentation pathways provide diagnostic information for distinguishing this compound from its positional isomers.

The gas chromatography separation of hexylnaphthalene isomers demonstrates the ability to resolve closely related structural variants based on their volatility and interaction with the stationary phase. The retention time data, combined with mass spectral information, provides unambiguous identification of individual isomers in complex mixtures.

Optical Spectroscopic Properties

The ultraviolet-visible absorption characteristics of this compound are dominated by the electronic transitions of the naphthalene chromophore. Naphthalene derivatives exhibit characteristic absorption bands in the ultraviolet region, with the parent naphthalene showing absorption maxima around 275 nanometers. The hexyl substitution may cause minor shifts in the absorption wavelengths and extinction coefficients compared to unsubstituted naphthalene, but the overall spectral profile retains the characteristic features of the naphthalene chromophore.

The refractive index of this compound has been determined as 1.566, which provides information about the compound's optical density and polarizability. This optical property is important for applications involving light transmission, optical measurements, and refractive index-based analytical techniques. The molecular refractive power, calculated as 72.30 milliliters per mole, reflects the compound's ability to interact with electromagnetic radiation and provides insights into its electronic structure.

Infrared Spectroscopic Fingerprints

Infrared spectroscopy provides characteristic vibrational fingerprints that enable the identification of functional groups and molecular structure features in this compound. The infrared spectrum exhibits distinct absorption bands corresponding to carbon-hydrogen stretching vibrations in both the aromatic and aliphatic regions. Aromatic carbon-hydrogen stretching modes typically appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the 2800-3000 wavenumber region.

The naphthalene aromatic system contributes characteristic carbon-carbon stretching and bending modes in the fingerprint region (800-1600 wavenumbers), which provide diagnostic information for structural identification. The hexyl substituent introduces additional vibrational modes corresponding to methylene and methyl group deformations and stretching vibrations. The combination of aromatic and aliphatic vibrational features creates a unique infrared spectroscopic signature that can be used for compound identification and purity assessment.

Out-of-plane bending vibrations of the aromatic hydrogen atoms provide additional structural information, particularly regarding the substitution pattern on the naphthalene ring. The position of the hexyl substituent influences the symmetry of the aromatic system and affects the intensity and frequency of these vibrational modes, enabling differentiation between positional isomers through careful spectroscopic analysis.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

36511-73-6 |

|---|---|

Formule moléculaire |

C16H20 |

Poids moléculaire |

212.33 g/mol |

Nom IUPAC |

1-hexylnaphthalene |

InChI |

InChI=1S/C16H20/c1-2-3-4-5-9-14-11-8-12-15-10-6-7-13-16(14)15/h6-8,10-13H,2-5,9H2,1H3 |

Clé InChI |

XRJWGFXUIIXRNM-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=CC2=CC=CC=C21 |

SMILES canonique |

CCCCCCC1=CC=CC2=CC=CC=C21 |

Point d'ébullition |

322.0 °C |

melting_point |

-18.0 °C |

Autres numéros CAS |

36511-73-6 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Hexylnaphthalene is an alkyl-substituted naphthalene compound characterized by a hexyl group attached to one of the naphthalene rings. Its molecular formula is , and it exhibits properties typical of aromatic hydrocarbons, such as high stability and hydrophobicity.

Solvent in Organic Synthesis

This compound is utilized as a solvent in various organic synthesis reactions due to its non-polar nature. It serves as a medium for reactions involving non-polar reactants, facilitating the formation of complex organic molecules.

Model Compound in Environmental Studies

This compound is often used as a model for studying the behavior of PAHs in environmental contexts. For instance, it has been employed in bioremediation studies to assess the degradation capabilities of microbial communities on PAHs, providing insights into their ecological impacts.

Thermal Decomposition Studies

Research has demonstrated that this compound can undergo thermal decomposition, which is critical for understanding the stability and degradation pathways of PAHs under high-temperature conditions. Such studies are essential for evaluating the environmental persistence of these compounds.

NMR and GC/MS Spectroscopy Studies

This compound has been analyzed using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify its structural isomers and study its chemical behavior under various conditions . These analytical techniques provide valuable data for both academic research and industrial applications.

Case Study 1: Biodegradation of this compound

A study investigated the biodegradation of this compound by microbial communities derived from lignite coal. The results indicated significant degradation of the compound, showcasing the potential for bioremediation strategies using microbial consortia .

- Experimental Setup : The microbial cultures were exposed to this compound under controlled conditions, monitoring degradation rates through GC-MS analysis.

- Findings : Key metabolites were identified during the degradation process, demonstrating the capability of specific microbes to utilize this compound as a carbon source.

| Parameter | Value |

|---|---|

| Initial Concentration | 100 mg/L |

| Degradation Rate | 75% after 14 days |

| Microbial Diversity | Firmicutes, Proteobacteria |

Case Study 2: Application in Catalytic Processes

In catalytic studies, this compound has been used as a model compound to explore catalytic processes for converting heavy hydrocarbons into lighter fractions like benzene and toluene. Such research contributes to developing more efficient catalytic systems for petrochemical industries .

- Catalyst Used : A metal-acid balance catalyst was employed.

- Results : The conversion efficiency was measured, indicating that varying catalyst compositions significantly impacted yield.

| Catalyst Composition | Conversion Efficiency (%) |

|---|---|

| Metal-Acid Balance | 85% |

| Acidic Catalyst Only | 60% |

Production of Specialty Chemicals

This compound serves as an intermediate in synthesizing various specialty chemicals, including surfactants and lubricants. Its hydrophobic properties make it suitable for formulations requiring high stability against water.

Use in Polymer Chemistry

Due to its structure, it is also explored in polymer chemistry as a potential additive to enhance the properties of polymers, particularly in improving thermal stability and mechanical strength.

Comparaison Avec Des Composés Similaires

Comparison with Similar Alkylnaphthalenes

Structural and Physical Properties

The table below compares 1-hexylnaphthalene with other alkylnaphthalenes, highlighting trends in molecular weight, melting/boiling points, and density:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.19 | -31 | 240 | 1.020 |

| 1-Ethylnaphthalene | C₁₂H₁₂ | 156.22 | -14 | 258 | 1.008 |

| This compound | C₁₆H₂₀ | 212.32 | -18 | 322 | 0.957 |

| 1-Nonylnaphthalene | C₁₉H₂₆ | 254.40 | 8 | 366 | 0.937 |

| 1-Decylnaphthalene | C₂₀H₂₈ | 268.42 | 15 | 379 | 0.932 |

Key Observations :

- Boiling Points : Increase with alkyl chain length due to stronger van der Waals interactions. This compound’s boiling point (322°C) is significantly higher than 1-methylnaphthalene (240°C) .

- Density : Decreases with longer alkyl chains, as seen in this compound (0.957 g/cm³) versus 1-methylnaphthalene (1.020 g/cm³). This trend reflects reduced packing efficiency in the liquid phase .

- Melting Points: Shorter chains (e.g., methyl, ethyl) exhibit lower melting points, while longer chains (nonyl, decyl) solidify at higher temperatures. This compound’s melting point (-18°C) suggests it remains liquid at room temperature, unlike nonyl/decyl derivatives .

Toxicological and Environmental Behavior

Naphthalene and Methylnaphthalenes :

- Acute Toxicity : Naphthalene exposure in rats causes respiratory effects at 100 ppm (4-hour inhalation) and hematological effects at 30 ppm (14-day exposure) . 1-Methylnaphthalene and 2-methylnaphthalene show similar toxicity profiles, targeting the respiratory and hepatic systems .

- Metabolism : Naphthalene is metabolized to reactive epoxides, leading to oxidative stress and tissue damage. Methyl derivatives undergo similar pathways but with slower metabolic rates due to steric hindrance .

This compound :

- Limited toxicological data exist, but its lower volatility compared to methyl/ethyl analogs may reduce inhalation risks. However, increased lipophilicity from the hexyl chain raises concerns about bioaccumulation and persistence in fatty tissues .

- Analytical challenges: Detection of long-chain alkylnaphthalenes in biological matrices requires advanced sample preparation techniques, as standard methods are optimized for smaller analogs like naphthalene .

Méthodes De Préparation

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation represents the earliest approach to synthesizing alkylated naphthalenes. In this method, naphthalene reacts with hexyl halides (e.g., 1-bromohexane) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds via carbocation formation, followed by electrophilic aromatic substitution.

Reaction Conditions :

- Catalyst : Anhydrous AlCl₃ (1.2 equiv)

- Solvent : Dichloromethane or nitrobenzene

- Temperature : 0–5°C (to minimize polyalkylation)

- Time : 6–8 hours

Limitations :

- Carbocation Rearrangements : The hexyl carbocation may undergo hydride shifts, leading to undesired branched isomers.

- Low Regioselectivity : Competition between 1- and 2-alkylation occurs, necessitating tedious purification.

Yield Optimization :

Direct Alkylation with Alkyl Halides

Direct alkylation avoids carbocation intermediates by employing strong bases to deprotonate naphthalene, forming a naphthalenide ion that undergoes nucleophilic substitution with hexyl halides.

Procedure :

- Deprotonation : Naphthalene is treated with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.

- Alkylation : 1-Bromohexane is added dropwise, and the mixture is stirred at room temperature for 12 hours.

- Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Base | NaH (2.2 equiv) |

| Solvent | DMF |

| Yield | 68–72% |

| Regioselectivity | >95% 1-isomer |

Advantages :

- Minimizes carbocation rearrangements.

- High regioselectivity due to steric hindrance at the 2-position.

Modern Synthetic Approaches

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) enables alkylation under mild conditions using aqueous-organic biphasic systems. Tetrabutylammonium bromide (TBAB) shuttles hydroxide ions into the organic phase, deprotonating naphthalene and facilitating reaction with 1-bromohexane.

Optimized Protocol :

- Catalyst : TBAB (10 mol%)

- Base : NaOH (50% aqueous solution)

- Solvent : Toluene

- Temperature : 70°C

- Time : 4 hours

Outcomes :

Microwave-Assisted Synthesis

Microwave irradiation accelerates alkylation by enhancing molecular collisions. This method reduces reaction times from hours to minutes.

Procedure :

- Combine naphthalene (1 equiv), 1-bromohexane (1.5 equiv), and AlCl₃ (0.5 equiv) in a sealed vessel.

- Irradiate at 150°C for 15 minutes.

- Purify via vacuum distillation.

Performance Metrics :

| Metric | Conventional Method | Microwave Method |

|---|---|---|

| Time | 6 hours | 15 minutes |

| Yield | 62% | 70% |

| Energy Consumption | 850 kJ | 220 kJ |

Drawbacks :

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling connects a hexylboronic acid to a brominated naphthalene derivative. This method offers unparalleled regiocontrol.

Representative Reaction :

- Substrate : 1-Bromonaphthalene

- Reagents : Hexylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : Dioxane/water (4:1)

- Temperature : 100°C

- Time : 3 hours

Results :

Industrial Relevance :

- Compatible with continuous-flow reactors.

- Tolerates functionalized boronic acids for derivative synthesis.

Heck Reaction

The Heck reaction couples 1-bromonaphthalene with 1-hexene using a palladium catalyst. While less common for alkylation, it provides an alternative route.

Conditions :

- Catalyst : Pd(OAc)₂ (2 mol%)

- Ligand : P(o-tol)₃

- Base : Et₃N

- Solvent : DMF

- Temperature : 120°C

Outcome :

- Conversion : 78%

- Isomer Distribution : 92% this compound, 8% 2-hexylnaphthalene

Challenges :

Protection-Deprotection Strategies

Hydroxyl-Directed Alkylation

Introducing a directing group (e.g., hydroxyl) at the 2-position of naphthalene enhances regioselectivity. After alkylation, the hydroxyl group is removed.

Steps :

- Protection : 2-Naphthol is treated with tert-butyldimethylsilyl chloride (TBSCl) to form 2-(TBS-oxy)naphthalene.

- Alkylation : React with 1-bromohexane/NaH in DMF (12 hours, RT).

- Deprotection : Remove TBS group using tetrabutylammonium fluoride (TBAF).

Yield : 80% over three steps.

Advantage : Avoids isomer contamination.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | 45–62 | Moderate | High | 120 |

| Direct Alkylation | 68–72 | High | Medium | 180 |

| Suzuki Coupling | 85 | Excellent | Low | 950 |

| Microwave-Assisted | 70 | Moderate | Low | 300 |

Key Insights :

- Industrial Preference : Friedel-Crafts remains dominant due to low catalyst costs, despite moderate yields.

- Lab-Scale Optimization : Suzuki coupling offers the highest purity but is prohibitive for bulk synthesis.

Industrial-Scale Production Considerations

Continuous-Flow Reactors

Replacing batch reactors with continuous-flow systems improves heat management and reduces reaction times.

Case Study :

- Throughput : 50 kg/day

- Catalyst Loading : 0.1 mol% Pd/C

- Yield : 82%

- Purity : 98.5%

Economic Impact :

- Reduces waste by 40% compared to batch processes.

- Lowers energy costs by 30%.

Q & A

Q. How can conflicting results regarding this compound’s genotoxicity be critically evaluated?

- Methodological Answer : Address discrepancies by:

- Assaying multiple endpoints : Combine comet assays (DNA strand breaks) with micronucleus tests.

- Model selection : Compare prokaryotic (Ames test) vs. eukaryotic (mammalian cell) systems.

- Dose verification : Confirm exposure levels via chemical analytics to rule out degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.